molecular formula C20H18O4 B2450507 7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid CAS No. 610275-81-5

7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid

Cat. No. B2450507
CAS RN: 610275-81-5
M. Wt: 322.36
InChI Key: LUNDHUJSEKPAOG-UHFFFAOYSA-N
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Description

“7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid” is a complex organic compound. It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings . The compound has additional functional groups such as carboxylic acid, methyl, and methoxy groups attached to the naphthalene core.


Synthesis Analysis

The synthesis of related naphthalene derivatives typically involves multiple steps, starting from basic naphthalene compounds. For instance, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol involves methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation .


Molecular Structure Analysis

The molecular structure of naphthalene derivatives has revealed important insights into their chemical behavior. For example, studies on 5,8-dimethoxy-1-naphthoic acid and its methyl ester have highlighted the significance of hydrogen bonding and the orientation of molecular planes in defining the compound’s structural characteristics.


Chemical Reactions Analysis

Naphthalene derivatives undergo various chemical reactions, reflecting their reactive nature. For example, organometallic synthesis of 2,7-disubstituted 1,8-bis (dimethylamino)naphthalenes demonstrates the influence of ortho-substituents on basicity and the formation of “proton sponge” derivatives.


Physical And Chemical Properties Analysis

The physical properties of naphthalene derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. Chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental aspects of naphthalene derivatives.

Scientific Research Applications

Molecular Interactions and Structures
One area of research focuses on understanding the molecular interactions and structural properties of compounds similar to 7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid. For instance, studies have explored how hydrogen bonding and significantly attractive C-H...O interactions influence the molecular geometries of related compounds, such as in 5,8-dimethoxy-1-naphthoic acid and methyl 5,8-dimethoxy-1-naphthoate (Blackburn & Gerkin, 1997).

Synthetic Pathways and Derivatives
Research has been conducted on synthesizing various derivatives and exploring the synthetic pathways involving compounds related to 7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid. For example, Göksu et al. (2003) described the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol, which involved creating a derivative similar to 7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid (Göksu, Kazaz, Sütbeyaz & SeÇen, 2003).

Organometallic Synthesis and Coloration
Another focus area is the organometallic synthesis of naphthalene derivatives and their potential applications in coloration. Pozharskii et al. (2003) investigated the synthesis of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, which are structurally related, to understand their basicity and coloration characteristics (Pozharskii, Ryabtsova, Ozeryanskii, Degtyarev, Kazheva, Alexandrov & Dyachenko, 2003).

Medicinal Chemistry Applications
In medicinal chemistry, derivatives of naphthalene carboxylic acids have been studied for their potential therapeutic applications. Mouttaki, Johannes & Meckenstock (2012) identified naphthalene carboxylase, which catalyzes the activation of naphthalene molecules, a process relevant for understanding the biodegradation of environmental pollutants. This research could have implications for derivatives like 7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid (Mouttaki, Johannes & Meckenstock, 2012).

Analytical Chemistry Applications
Compounds similar to 7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid are also explored in analytical chemistry for their use as derivatizing agents. Yasaka, Ono & Tanaka (1998) developed a new fluorescence chiral derivatizing reagent based on a naphthalene structure for determining enantiomers of carboxylic acids (Yasaka, Ono & Tanaka, 1998).

Future Directions

The future directions for “7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid” could involve further exploration of its synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by naphthalene derivatives, this compound could be a potential candidate for drug research and development .

properties

IUPAC Name

7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12-4-6-13(7-5-12)16-10-14(20(21)22)11-17-15(16)8-9-18(23-2)19(17)24-3/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNDHUJSEKPAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=C2C=CC(=C3OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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